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2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol
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Overview
Description
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a propanol backbone with a p-tolyl substituent. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylacetone with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of p-tolylacetone or p-tolylaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyethyl)amino)-1-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((2-Hydroxyethyl)amino)-1-(m-tolyl)propan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol , also known by its CAS number 1368274-08-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is C12H19NO2, with a molecular weight of approximately 211.29 g/mol. The compound features a hydroxyl group and an amino group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).
Table 1: Cytotoxic Activity of Related Compounds
Compound ID | Cell Line | IC50 (nM) Mean ± SD |
---|---|---|
Compound A | MCF-7 | 45 ± 5 |
Compound B | HepG-2 | 90 ± 10 |
Compound C | HCT-116 | 99 ± 15 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, molecular docking studies suggest that these compounds may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Apoptosis Induction
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, one study reported that a related compound induced apoptosis by increasing the percentage of cells in the pre-G1 phase, indicating a significant enhancement in apoptotic activity compared to control groups.
Table 2: Apoptosis Induction Data
Compound ID | % Pre-G1 Phase | % Early Apoptosis | % Late Apoptosis |
---|---|---|---|
Control | 1.85 | - | - |
Compound D | 41.55 | 21.51 | 12.95 |
Data indicates a substantial increase in apoptotic markers with treatment.
Study on Anticancer Activity
A recent study focused on evaluating the anticancer properties of various derivatives of propanolamines, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from low nanomolar concentrations.
Pharmacokinetics and ADMET Properties
In silico studies assessing the pharmacokinetic properties of these compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This information is crucial for predicting the therapeutic viability of new drug candidates.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-3-5-11(6-4-9)12(15)10(2)13-7-8-14/h3-6,10,12-15H,7-8H2,1-2H3 |
InChI Key |
KVVHOMXETZLHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NCCO)O |
Origin of Product |
United States |
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